The compound can be sourced from various chemical suppliers and is classified under the category of chroman derivatives, which are known for their pharmacological significance. Chromans are cyclic compounds containing a benzopyran structure, which contributes to their biological activity.
The synthesis of 6-Bromo-2-o-tolyl-chroman can be accomplished through several methods:
These synthetic routes are selected based on factors such as yield, cost, and scalability for industrial applications.
The molecular structure of 6-Bromo-2-o-tolyl-chroman features a bromine atom attached to the chroman ring system, specifically at the sixth position. Its canonical SMILES representation is CC1=CC=CC=C1C2CCC3=C(O2)C=CC(=C3)Br
. The compound's structural integrity is crucial for its interaction with biological targets, influencing its pharmacological effects.
6-Bromo-2-o-tolyl-chroman undergoes various chemical reactions:
The mechanism of action of 6-Bromo-2-o-tolyl-chroman primarily involves its interaction with specific molecular targets:
This mechanism highlights the importance of structural modifications in enhancing biological activity.
6-Bromo-2-o-tolyl-chroman is typically a colorless to pale yellow solid at room temperature. Its solubility varies depending on the solvent used, which can influence its application in various chemical processes.
The compound exhibits notable stability under standard laboratory conditions but may react under extreme conditions or in the presence of strong acids or bases. Its reactivity profile makes it suitable for further derivatization in synthetic chemistry.
6-Bromo-2-o-tolyl-chroman has several significant applications:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4